molecular formula C11H12O4 B13358226 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Cat. No.: B13358226
M. Wt: 208.21 g/mol
InChI Key: XJASRMYHIKVZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid can be achieved through several methods. One common approach involves the esterification of 4-(methoxycarbonyl)benzoic acid with propanoic acid under acidic conditions. Another method includes the Grignard reaction, where a Grignard reagent is reacted with an ester to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is unique due to its combination of a methoxycarbonyl group and a propanoic acid moiety. This structural feature imparts distinct chemical properties, making it valuable in various synthetic and analytical applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H12O4/c1-7(10(12)13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3,(H,12,13)

InChI Key

XJASRMYHIKVZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.